1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one
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Overview
Description
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxolane ring, an azetidine ring, and a phenoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a halogenated intermediate.
Coupling with Phenoxypropanone: The final step involves the coupling of the oxolane-azetidine intermediate with phenoxypropanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxolane and azetidine rings can enhance the compound’s binding affinity and selectivity, while the phenoxypropanone moiety can contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure and are known for their antimicrobial and antitumor activities.
Oxolane Derivatives: Compounds containing the oxolane ring are often used in the synthesis of pharmaceuticals and agrochemicals.
Phenoxypropanone Derivatives: These compounds are used in the development of various organic molecules with potential biological activities.
Uniqueness
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the oxolane and azetidine rings, along with the phenoxypropanone moiety, allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13(22-15-5-3-2-4-6-15)17(19)18-9-16(10-18)21-12-14-7-8-20-11-14/h2-6,13-14,16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEZDOPHMFNTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)OCC2CCOC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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